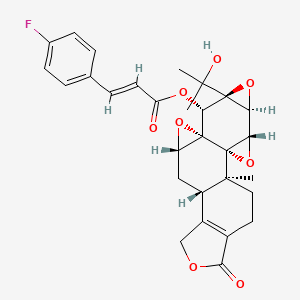![molecular formula C32H29F5N4O6S B10836560 6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide](/img/structure/B10836560.png)
6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for US10087167, Compound 4001 involve the substitution of benzofurans with secondary benzamide . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the substitution reaction. Industrial production methods for this compound are not explicitly detailed in the available literature, but they likely follow standard pharmaceutical synthesis protocols involving multiple steps of purification and quality control .
Chemical Reactions Analysis
US10087167, Compound 4001 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
US10087167, Compound 4001 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying benzofuran derivatives and their chemical properties.
Biology: It is used in research related to hepatitis C virus and its inhibition.
Medicine: It has potential therapeutic applications in treating hepatitis C virus-associated diseases.
Industry: It may be used in the development of antiviral drugs
Mechanism of Action
The mechanism of action of US10087167, Compound 4001 involves its interaction with the hepatitis C virus core protein messenger RNA . This interaction inhibits the replication of the virus, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral protein assembly .
Comparison with Similar Compounds
US10087167, Compound 4001 is unique due to its specific substitution pattern on the benzofuran ring, which enhances its antiviral activity. Similar compounds include:
6,7-dihydropyrido[2,1-A]phthalazin-2-ones: Used for the treatment and prophylaxis of hepatitis B virus infection.
1-substituted pyrimidine N-nucleoside analogs: Used for antiviral treatment.
These compounds share similar antiviral properties but differ in their chemical structures and specific targets .
Properties
Molecular Formula |
C32H29F5N4O6S |
|---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C32H29F5N4O6S/c1-38-29(42)27-24-17-23(20-4-3-5-21(16-20)30(43)39-12-14-40(15-13-39)31(44)32(35,36)37)25(41(11-10-33)48(2,45)46)18-26(24)47-28(27)19-6-8-22(34)9-7-19/h3-9,16-18H,10-15H2,1-2H3,(H,38,42) |
InChI Key |
QALVUUHEMYLFBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C(=O)C(F)(F)F)N(CCF)S(=O)(=O)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)

![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)

![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![N-[[1-(difluoromethyl)pyrazol-4-yl]methyl]-5-(2-ethoxypyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836515.png)
![3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10836516.png)
![(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid](/img/structure/B10836517.png)
![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836523.png)
![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
![tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B10836533.png)
![tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate](/img/structure/B10836540.png)
